Lipophilicity (XLogP3-AA) Differentiation of N-tert-Butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide vs. N-Acyl and N-Aryl Carboxamide Analogs
The calculated lipophilicity (XLogP3-AA) of CAS 2197482-78-1 is 1.0, placing it in a moderately lipophilic range distinct from more polar analogs such as the N-acetyl derivative (1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone, CAS 2199062-55-8, which is expected to have a lower logP due to the absence of the tert-butyl group) and more lipophilic N-aryl analogs such as N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide [1]. This parameter directly influences membrane permeability and non-specific protein binding in biological assays [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone (CAS 2199062-55-8, acetyl analog): XLogP3-AA ≈ 0.1–0.5 (estimated lower range); N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide: XLogP3-AA > 1.5 (estimated higher range) |
| Quantified Difference | Target compound XLogP3-AA is approximately 0.5–0.9 log units higher than the acetyl analog and approximately 0.5+ log units lower than thiophenyl-substituted analogs. |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2024.11.20); comparative values are estimates based on structural class trends and not directly measured in the same experimental system. |
Why This Matters
XLogP3-AA of 1.0 indicates a balanced lipophilicity profile suitable for oral bioavailability screening per Lipinski's Rule of 5, differentiating this compound from both overly polar and overly lipophilic analogs in the same scaffold class.
- [1] PubChem Compound Summary for CID 121165100, N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide. National Center for Biotechnology Information (2024). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
